molecular formula C19H15BrN4O2 B14943015 1,3-diamino-10-(3-bromophenyl)-9-oxo-6,8,9,10-tetrahydro-7H-chromeno[3,2-c]pyridine-4-carbonitrile

1,3-diamino-10-(3-bromophenyl)-9-oxo-6,8,9,10-tetrahydro-7H-chromeno[3,2-c]pyridine-4-carbonitrile

Cat. No.: B14943015
M. Wt: 411.3 g/mol
InChI Key: UASAQVJTTCBZJM-UHFFFAOYSA-N
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Description

1,3-DIAMINO-10-(3-BROMOPHENYL)-9-OXO-6,8,9,10-TETRAHYDRO-7H-CHROMENO[3,2-C]PYRIDIN-4-YL CYANIDE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DIAMINO-10-(3-BROMOPHENYL)-9-OXO-6,8,9,10-TETRAHYDRO-7H-CHROMENO[3,2-C]PYRIDIN-4-YL CYANIDE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This may include the use of advanced catalysts, automated reaction systems, and stringent purification processes to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1,3-DIAMINO-10-(3-BROMOPHENYL)-9-OXO-6,8,9,10-TETRAHYDRO-7H-CHROMENO[3,2-C]PYRIDIN-4-YL CYANIDE can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

1,3-DIAMINO-10-(3-BROMOPHENYL)-9-OXO-6,8,9,10-TETRAHYDRO-7H-CHROMENO[3,2-C]PYRIDIN-4-YL CYANIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-DIAMINO-10-(3-BROMOPHENYL)-9-OXO-6,8,9,10-TETRAHYDRO-7H-CHROMENO[3,2-C]PYRIDIN-4-YL CYANIDE involves its interaction with molecular targets and pathways within biological systems. This compound may bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    3-Bromophenyl derivatives: These compounds share the bromophenyl group and may exhibit similar chemical reactivity and biological activities.

    Chromeno[3,2-c]pyridin derivatives: These compounds share the chromeno[3,2-c]pyridin core structure and may have similar applications in organic synthesis and medicinal chemistry.

Uniqueness

1,3-DIAMINO-10-(3-BROMOPHENYL)-9-OXO-6,8,9,10-TETRAHYDRO-7H-CHROMENO[3,2-C]PYRIDIN-4-YL CYANIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its specific structure allows for targeted interactions in various applications, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H15BrN4O2

Molecular Weight

411.3 g/mol

IUPAC Name

1,3-diamino-10-(3-bromophenyl)-9-oxo-6,7,8,10-tetrahydrochromeno[3,2-c]pyridine-4-carbonitrile

InChI

InChI=1S/C19H15BrN4O2/c20-10-4-1-3-9(7-10)14-15-12(25)5-2-6-13(15)26-17-11(8-21)18(22)24-19(23)16(14)17/h1,3-4,7,14H,2,5-6H2,(H4,22,23,24)

InChI Key

UASAQVJTTCBZJM-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(C3=C(N=C(C(=C3O2)C#N)N)N)C4=CC(=CC=C4)Br)C(=O)C1

Origin of Product

United States

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